N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features a unique combination of pyridine, tetrahydroisoquinoline, and thiophene moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the key intermediates, such as the pyridine derivative, tetrahydroisoquinoline, and thiophene derivative. These intermediates are then coupled through amide bond formation.
Preparation of Pyridine Derivative: The pyridine derivative can be synthesized via a bromination reaction followed by nucleophilic substitution.
Preparation of Tetrahydroisoquinoline: Tetrahydroisoquinoline can be synthesized through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.
Preparation of Thiophene Derivative: The thiophene derivative can be synthesized through a Friedel-Crafts acylation reaction.
The final step involves the coupling of these intermediates using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and tetrahydroisoquinoline moieties.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under controlled temperatures and solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene moiety.
Reduction: Formation of piperidine derivatives from the pyridine ring.
Substitution: Formation of substituted pyridine or thiophene derivatives.
Scientific Research Applications
N’-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for neurological disorders and cancer treatment.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N’-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and apoptotic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine-amide structure and exhibit similar biological activities.
Tetrahydroisoquinoline derivatives: These compounds are known for their neuroprotective and anticancer properties.
Thiophene derivatives: These compounds are widely studied for their electronic properties and use in organic electronics.
Uniqueness
N’-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is unique due to its combination of three distinct moieties (pyridine, tetrahydroisoquinoline, and thiophene) in a single molecule. This unique structure imparts a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c28-22(25-14-20-8-4-12-30-20)23(29)26-15-21(18-7-3-10-24-13-18)27-11-9-17-5-1-2-6-19(17)16-27/h1-8,10,12-13,21H,9,11,14-16H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMBYGWBGFAMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.